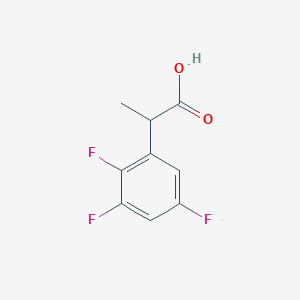

2-(2,3,5-Trifluorophenyl)propanoic acid

Description

2-(2,3,5-Trifluorophenyl)propanoic acid is a fluorinated aromatic carboxylic acid characterized by a propanoic acid backbone substituted at the second carbon with a 2,3,5-trifluorophenyl group. The trifluorophenyl moiety imparts unique electronic and steric properties due to the strong electronegativity of fluorine atoms, which enhance the acidity of the carboxylic acid group (pKa ≈ 2.5–3.0) compared to non-fluorinated analogs . This compound is structurally related to cinnamic acid derivatives but differs in the saturation of the propanoic chain and fluorine substitution pattern. Its molecular formula is C₉H₇F₃O₂, with a molecular weight of 204.15 g/mol. Applications include pharmaceutical intermediates, agrochemical synthesis, and materials science, where fluorine atoms improve metabolic stability and lipophilicity .

Properties

Molecular Formula |

C9H7F3O2 |

|---|---|

Molecular Weight |

204.15 g/mol |

IUPAC Name |

2-(2,3,5-trifluorophenyl)propanoic acid |

InChI |

InChI=1S/C9H7F3O2/c1-4(9(13)14)6-2-5(10)3-7(11)8(6)12/h2-4H,1H3,(H,13,14) |

InChI Key |

KVYHMSDUVBNTSS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C(=CC(=C1)F)F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(2,3,5-Trifluorophenyl)propanoic acid can be achieved through several routes. One common method involves the reaction of 2,3,5-trifluorobenzene with propanoic acid under specific conditions. Another approach includes the use of 2,3,5-trifluoronitrobenzene as a starting material, which undergoes a series of reactions including condensation with diethyl malonate, hydrolysis, acidification, and decarboxylation to yield the desired product . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

2-(2,3,5-Trifluorophenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions

Scientific Research Applications

2-(2,3,5-Trifluorophenyl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 2-(2,3,5-Trifluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

| Compound Name | Molecular Formula | Fluorine Substituents | Melting Point (°C) | logP (Predicted) | Acidity (pKa) |

|---|---|---|---|---|---|

| 2-(2,3,5-Trifluorophenyl)propanoic acid | C₉H₇F₃O₂ | 2,3,5-trifluoro | 85–89* | 2.8 | 2.7 |

| 3-(3,5-Difluorophenyl)propionic acid | C₉H₈F₂O₂ | 3,5-difluoro | 72–75 | 2.2 | 3.1 |

| (2E)-3-(2,3,5-Trifluorophenyl)acrylic acid | C₉H₅F₃O₂ | 2,3,5-trifluoro | 271 | 3.0 | 2.5 |

| 3-(2-Methoxyphenyl)propanoic acid | C₁₀H₁₂O₃ | None | 85–89 | 1.5 | 4.2 |

Notes:

- The trifluorophenyl group in 2-(2,3,5-Trifluorophenyl)propanoic acid lowers pKa by ~1.5 units compared to non-fluorinated analogs (e.g., 3-(2-Methoxyphenyl)propanoic acid) due to electron-withdrawing effects .

- The unsaturated analog (2E)-3-(2,3,5-Trifluorophenyl)acrylic acid exhibits a significantly higher melting point (271°C) due to conjugation-induced planarity and stronger intermolecular π-π stacking .

Table 2: Reactivity in Cross-Coupling Reactions

| Compound Name | Suzuki Coupling Yield (%) | Buchwald-Hartwig Amination Compatibility |

|---|---|---|

| 2-(2,3,5-Trifluorophenyl)propanoic acid | 65–75 | Low (steric hindrance) |

| 3-(3,5-Difluorophenyl)propionic acid | 80–85 | Moderate |

| 2-(2,3,4-Trifluorophenyl)acetic acid | 55–60 | High |

Key Findings :

- Fluorine substitution at the 2,3,5-positions reduces reactivity in palladium-catalyzed couplings due to steric and electronic deactivation of the aryl ring .

- Shorter-chain analogs (e.g., 2-(2,3,4-Trifluorophenyl)acetic acid ) show higher amination compatibility, likely due to reduced steric bulk .

Critical Analysis of Divergent Evidence

- Crystallography Data: –2 highlights that non-fluorinated 3-phenylpropanoic acids (e.g., 3-(2-hydroxyphenyl)propionic acid) form hydrogen-bonded dimers, whereas fluorinated analogs like 2-(2,3,5-Trifluorophenyl)propanoic acid adopt twisted conformations due to steric repulsion between fluorine atoms, reducing crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.